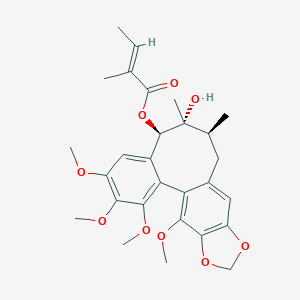

Schisantherin C

説明

特性

IUPAC Name |

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77881-08-4, 58546-55-7, 1181216-84-1, 69176-51-8 | |

| Record name | Angeloylgomisin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77881-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6R,7S,13aS)-5,6,7,8-Tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181216-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tigloylgomisin P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Schisantherin C: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is emerging as a compound of significant interest in the field of neurodegenerative diseases. While research has historically focused on other lignans from this plant, recent studies have begun to elucidate the specific mechanisms by which Schisantherin C may offer therapeutic benefits. This technical guide synthesizes the current understanding of Schisantherin C's mechanism of action, with a focus on its role in mitigating neuroinflammation and oxidative stress, key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Core Mechanisms of Action: Anti-Neuroinflammation and Antioxidant Effects

The neuroprotective effects of Schisantherin C are primarily attributed to its potent anti-inflammatory and antioxidant properties. It exerts these effects by modulating key signaling pathways within microglia, the resident immune cells of the central nervous system, and by enhancing the cellular antioxidant defense systems.

Attenuation of Neuroinflammation

Schisantherin C has been shown to significantly inhibit the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators.[1][2] In lipoteichoic acid (LTA)-induced microglial activation models, Schisantherin C treatment leads to a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), prostaglandin E2 (PGE2), and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

The underlying mechanism for this anti-inflammatory action involves the suppression of several key signaling pathways:

-

NF-κB Pathway: Schisantherin C inhibits the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1][2][3]

-

MAPK Pathway: It also attenuates the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, which are upstream regulators of inflammatory responses.[1][2][3][4]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another inflammatory signaling cascade inhibited by Schisantherin C.[1][2]

Mitigation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Schisantherin C combats oxidative stress through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[4]

-

Nrf2/ARE Pathway: Schisantherin C promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][5]

-

cAMP/PKA/CREB Pathway: The activation of the Nrf2 pathway by Schisantherin C is also linked to the cAMP/PKA/CREB signaling cascade.[1][2][3]

Furthermore, Schisantherin C has been observed to directly reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglia.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Schisantherin C and a general workflow for investigating its anti-neuroinflammatory effects.

Caption: Schisantherin C's anti-inflammatory signaling pathway.

Caption: Schisantherin C's antioxidant signaling pathway.

Caption: Experimental workflow for Schisantherin C studies.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on Schisantherin C's effects on markers of neuroinflammation and oxidative stress.

Table 1: Effect of Schisantherin C on Pro-inflammatory Mediators in Activated Microglia

| Mediator | Cell Model | Stimulant | Schisantherin C Conc. | % Inhibition / Reduction | Reference |

| TNF-α | BV-2 | LTA | 20 µM | Significant reduction | [1],[2] |

| IL-1β | BV-2 | LTA | 20 µM | Significant reduction | [1],[2] |

| IL-6 | BV-2 | LTA | 20 µM | Significant reduction | [1],[2] |

| PGE2 | BV-2 | LTA | 20 µM | Significant reduction | [1],[2] |

| NO | BV-2 | LTA | 20 µM | Significant reduction | [6] |

| iNOS | BV-2 | LTA | 20 µM | Significant reduction | [6],[1],[2] |

| COX-2 | BV-2 | LTA | 20 µM | Significant reduction | [1],[2] |

Table 2: Effect of Schisantherin C on Antioxidant Pathway Components

| Component | Cell Model | Schisantherin C Conc. | Effect | Reference |

| Nrf2 | Microglia | 20 µM | Increased nuclear translocation | [5] |

| HO-1 | Microglia | 20 µM | Upregulation of expression | [3] |

| NQO1 | Microglia | 20 µM | Upregulation of expression | [3] |

Detailed Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Pre-treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of Schisantherin C (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Stimulation: Following pre-treatment, neuroinflammation is induced by adding lipoteichoic acid (LTA) or lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for cytokine measurements, shorter durations for signaling protein phosphorylation).

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of NF-κB, p38, ERK, JNK, and IκBα, as well as antibodies for Nrf2, HO-1, iNOS, and COX-2. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of genes encoding iNOS, COX-2, and HO-1, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion and Future Directions

Schisantherin C demonstrates significant neuroprotective potential through its dual action of suppressing neuroinflammation and bolstering antioxidant defenses. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and Nrf2, makes it a promising candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

-

In vivo studies: Validating the observed in vitro effects in animal models of Alzheimer's and Parkinson's disease to assess its impact on cognitive and motor functions, as well as neuropathological hallmarks.

-

Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Schisantherin C to optimize its delivery to the central nervous system.

-

Synergistic effects: Investigating potential synergistic interactions with other therapeutic agents for a multi-targeted approach to treating neurodegenerative diseases.

The continued exploration of Schisantherin C's mechanisms of action will be crucial in unlocking its full therapeutic potential for these debilitating conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Biological activity of Schisantherin C from Schisandra sphenanthera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, a plant with a long history in traditional Chinese medicine. Modern pharmacological studies have revealed a spectrum of biological activities for Schisantherin C, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of Schisantherin C, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to support further research and development efforts.

Anticancer Activity

Schisantherin C has demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis.

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of Schisantherin C has been quantified in various cancer cell lines, with IC50 values indicating its efficacy. These studies typically employ colorimetric assays, such as the MTT assay, to assess cell viability.

Table 1: Cytotoxicity of Schisantherin C in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [1] |

| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | |

| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | |

| PC3 | Prostate Cancer | >100 | Not Specified | [2] |

| MCF7 | Breast Cancer | >100 | Not Specified | [2] |

| SK-HEP-1 | Hepatoma | > 100 | 72 | [3] |

| SNU-638 | Stomach Cancer | > 100 | 72 | [3] |

Mechanism of Anticancer Action

Cell Cycle Arrest: Schisantherin C has been shown to induce cell cycle arrest, particularly at the G0/G1 phase. In A549 lung cancer cells, treatment with Schisantherin C led to a dose-dependent accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S phase population. This cell cycle arrest is associated with the modulation of key regulatory proteins, including cyclin D1, cyclin E, cdk2, and cdk4, as well as the phosphorylation status of the retinoblastoma protein (Rb).

Table 2: Effect of Schisantherin C on Cell Cycle Distribution in A549 Cells

| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

| Control | Not Specified | Not Specified | Not Specified | |

| 3.75 | Increased | Decreased | Not Specified | |

| 7.5 | Increased | Decreased | Not Specified | |

| 15 | Increased | Decreased | Not Specified | |

| 30 | Increased | Decreased | Not Specified | |

| 60 | >70% | Decreased | Not Specified |

Apoptosis Induction: In human hepatocellular carcinoma (Bel-7402) cells, Schisantherin C induces apoptosis, a form of programmed cell death.[1] This is evidenced by morphological changes such as chromatin condensation and fragmentation, which can be visualized by Hoechst 33258 staining.[1] Flow cytometric analysis also reveals a sub-G0/G1 peak, indicative of apoptotic cells with fragmented DNA.[1] For instance, after a 24-hour treatment with 100 µM Schisantherin C, the percentage of hypodiploid Bel-7402 cells was 40.61 ± 1.43%.[1]

In contrast, in some cell lines like A549, Schisantherin C appears to primarily induce cell cycle arrest without significant apoptosis. This suggests that the cellular response to Schisantherin C can be cell-type specific.

Modulation of Signaling Pathways

Schisantherin C exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in disease.

PI3K/AKT/mTOR Pathway

In the context of atherosclerosis, Schisantherin C has been shown to interfere with the PI3K/AKT/mTOR signaling pathway.[4] In ox-LDL-induced human umbilical vein endothelial cells (HUVECs), Schisantherin C inhibited the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, suggesting a role in promoting autophagy.

MAPK and NF-κB Pathways

Schisantherin C has demonstrated anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been observed to decrease the phosphorylation of ERK, p38, and JNK, which are key components of the MAPK pathway.[5] By inhibiting these pathways, Schisantherin C can reduce the production of pro-inflammatory mediators.

Nrf2 Pathway

Schisantherin C has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response. It is suggested that Schisantherin C targets Keap1, a negative regulator of Nrf2, leading to the activation of the Nrf2 pathway and subsequent upregulation of antioxidant enzymes. This mechanism contributes to its protective effects against oxidative stress.

Other Biological Activities

-

Antioxidant Activity: Schisantherin C has been identified as a contributor to the antioxidant activity of Schisandra sphenanthera.[6]

-

Anti-Hepatitis B Virus (HBV) Activity: Schisantherin C exhibits anti-HBV activity, reducing the secretion of HBsAg and HBeAg.[3]

-

Hepatoprotective Effects: Lignans from Schisandra sphenanthera, including Schisantherin C, have shown beneficial effects in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis.[7][8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Schisantherin C stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of Schisantherin C and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Protein Analysis

This protocol allows for the detection and quantification of specific proteins involved in signaling pathways.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

Schisantherin C, a bioactive lignan from Schisandra sphenanthera, exhibits a range of promising pharmacological activities, particularly in the realm of oncology. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB, underscores its potential as a lead compound for the development of novel therapeutics. Furthermore, its antioxidant and anti-inflammatory properties suggest broader therapeutic applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Schisantherin C.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. genscript.com [genscript.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. medicine.uams.edu [medicine.uams.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hoechst 33258 staining: Significance and symbolism [wisdomlib.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Schisantherin C: A Technical Guide for Researchers

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is emerging as a compound of significant interest in the field of pharmacology due to its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of Schisantherin C in cellular models, designed for researchers, scientists, and drug development professionals. This document outlines the key molecular targets of Schisantherin C, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of Schisantherin C and Related Lignans

The following tables summarize the observed effects of Schisantherin C and its closely related compounds, Schisantherin A and B, on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While specific IC50 values for Schisantherin C are not yet widely published, the available data indicates a significant, dose-dependent inhibitory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Concentration | % Inhibition of NO Production | IC50 Value | Reference |

| Schisantherin C | RAW 264.7 | 2.5, 5, 10, 20 µM | Significant reduction observed | Not Reported | [1][2] |

| Schisantherin A | RAW 264.7 | 0.5, 2.5, 25 mg/L | Concentration-dependent reduction (p<0.01) | Not Reported | |

| Schisandrin | RAW 264.7 | Not Specified | Inhibited NO production | Not Reported |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Compound | Cell Line | Concentration | % Inhibition | Reference |

| TNF-α | Schisantherin C | RAW 264.7 | 2.5, 5, 10, 20 µM | Significant reduction to basal levels | [1][2] |

| TNF-α | Schisantherin A | RAW 264.7 | 0.5, 2.5, 25 mg/L | Concentration-dependent reduction (p<0.01) | |

| IL-6 | Schisantherin C | RAW 264.7 | 2.5, 5, 10, 20 µM | Significant reduction to basal levels | [1][2] |

| IL-6 | Schisantherin A | RAW 264.7 | 0.5, 2.5, 25 mg/L | Concentration-dependent reduction (p<0.01) | |

| IL-1β | Schisantherin C | RAW 264.7 | 2.5, 5, 10, 20 µM | Significant reduction | [1][2] |

Table 3: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

| Effect | Schisantherin A | Schisantherin B | Schisantherin C | Potency | Reference |

| NLRP3 Inflammasome Activation | Suppressed | Suppressed | Suppressed | Sch C > Sch B > Sch A | [3] |

| IL-1β Secretion | Suppressed | Suppressed | Suppressed | - | [3] |

| Pyroptosis | Suppressed | Suppressed | Suppressed | - | [3] |

| K+ Efflux | Weak effect | Almost completely prevented | Almost completely prevented | - | [3] |

Core Signaling Pathways Modulated by Schisantherin C

Schisantherin C exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators. Schisantherin C has been shown to interfere with these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Schisantherin C has been observed to inhibit this process.

Caption: NF-κB signaling pathway and the inhibitory point of Schisantherin C.

MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory genes. Schisantherin C has been shown to block the phosphorylation of JNK, ERK, and p38.[2]

Caption: MAPK signaling cascade and the inhibitory action of Schisantherin C.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis. Schisantherin C has been demonstrated to suppress NLRP3 inflammasome activation.[3]

Caption: NLRP3 inflammasome activation and inhibition by Schisantherin C.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to evaluate the anti-inflammatory effects of Schisantherin C.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of Schisantherin C in a cellular model.

Caption: General experimental workflow for assessing Schisantherin C's effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Schisantherin C (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Measurement (Griess Assay)

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Griess Reagent: Prepare or use a commercial Griess reagent, which is typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Reaction: In a 96-well plate, mix equal volumes of the cell supernatant and Griess reagent (e.g., 50 µL of each).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Kit: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Procedure: Follow the manufacturer's protocol, which generally involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Blocking non-specific binding sites.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating to form a "sandwich" complex.

-

Washing the plate again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blotting for Signaling Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, total p38, NLRP3, caspase-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Schisantherin C demonstrates significant anti-inflammatory potential in cellular models by inhibiting the production of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β. These effects are mediated through the suppression of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. While further research is needed to establish precise quantitative measures such as IC50 values, the existing data strongly supports the continued investigation of Schisantherin C as a promising candidate for the development of novel anti-inflammatory therapeutics. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this natural compound.

References

- 1. sentosacy.com [sentosacy.com]

- 2. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Schisantherin C: A Potential Therapeutic Agent for Liver Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound for the treatment of various liver diseases. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects, position it as a strong candidate for further investigation and development. This technical guide provides a comprehensive overview of the current research on Schisantherin C, focusing on its therapeutic potential in liver fibrosis, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC). The guide details its mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Therapeutic Potential and Mechanism of Action

Schisantherin C exerts its hepatoprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of liver disease.

Liver Fibrosis

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the liver tissue. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and become the primary source of ECM production.

Schisantherin C has been shown to mitigate liver fibrosis primarily by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway , a central regulator of fibrosis.[1][2] TGF-β1, a potent pro-fibrotic cytokine, binds to its receptor on HSCs, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4 and translocate to the nucleus to induce the transcription of target genes, including those encoding for collagen and other ECM components. Schisantherin C intervenes in this cascade by down-regulating the expression of key proteins in this pathway, thereby suppressing HSC activation and ECM deposition.[2]

Additionally, Schisantherin C has been observed to regulate the p38/ERK MAPK signaling pathway, which is also involved in inflammation and the progression of liver fibrosis.[3]

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver (steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The pathogenesis of NAFLD is closely linked to metabolic dysregulation, including insulin resistance and abnormal lipid metabolism.

While direct studies on Schisantherin C in NAFLD are limited, related compounds from Schisandra chinensis have demonstrated beneficial effects by modulating lipid metabolism. For instance, Schisandrin B, another lignan from the same plant, has been shown to mitigate hepatic steatosis by activating the AMP-activated protein kinase (AMPK)/mTOR signaling pathway .[4] AMPK is a crucial energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis. It is plausible that Schisantherin C shares a similar mechanism of action in ameliorating NAFLD.

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma is the most common type of primary liver cancer and a major cause of cancer-related death worldwide. The anti-tumor effects of Schisantherin C and its analogs are attributed to their ability to inhibit cancer cell proliferation and induce apoptosis.

Studies on the closely related compound, Schisantherin A, have shown that it can inhibit the proliferation and migration of HCC cells by regulating glucose metabolism.[5] Furthermore, Schisantherin A has demonstrated cytotoxic effects against various liver cancer cell lines, with IC50 values in the micromolar range. While specific IC50 values for Schisantherin C are not as readily available in the reviewed literature, the data on related compounds strongly suggest its potential as an anti-cancer agent.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on Schisantherin C and related compounds in the context of liver disease.

Table 1: In Vitro Cytotoxicity of Schisantherin Analogs in Hepatocellular Carcinoma Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Schisantherin A | Hep3B | ~15 | CCK-8 | [5] |

| Schisantherin A | HCCLM3 | ~20 | CCK-8 | [5] |

| Compound 1 | HepG2 | 10-50 | Crystal Violet | [6] |

| Compound 2 | HepG2 | 10-50 | Crystal Violet | [6] |

Note: Compounds 1 and 2 are regioisomers of a quercetin derivative, not directly Schisantherin C, but demonstrate the potential for similar compounds to have cytotoxic effects on HCC cells.

Table 2: Effects of Schizandrin C on Serum and Liver Biomarkers in a CCl4-Induced Mouse Model of Liver Fibrosis

| Parameter | Model Group (CCl4) | Schizandrin C (20 mg/kg) + CCl4 | Schizandrin C (40 mg/kg) + CCl4 | Control Group | Reference |

| Serum ALT (U/L) | ~250 | ~150 | ~100 | ~50 | [3] |

| Serum AST (U/L) | ~400 | ~250 | ~180 | ~100 | [3] |

| Serum TBIL (µmol/L) | ~12 | ~8 | ~6 | ~4 | [3] |

| Liver Hydroxyproline (µg/g) | ~1.8 | ~1.4 | ~1.2 | ~1.0 | [3] |

Data are approximate values interpreted from graphical representations in the cited literature.

Table 3: Effects of Schisandra Polysaccharide (SCP) on Serum Lipid Profile in a High-Fat Diet-Induced NAFLD Mouse Model

| Parameter | NAFLD Group | NAFLD + SCP (100 mg/kg) | Control Group | Reference |

| TC (mmol/L) | 5.79 ± 0.70 | 4.15 ± 0.86 | 2.89 ± 0.26 | [7] |

| TG (mmol/L) | 1.47 ± 0.31 | 1.01 ± 0.21 | 0.85 ± 0.11 | [7] |

| LDL-C (mmol/L) | 2.15 ± 0.61 | 1.23 ± 0.24 | 0.90 ± 0.05 | [7] |

| HDL-C (mmol/L) | 1.06 ± 0.21 | 1.45 ± 0.38 | 1.58 ± 0.54 | [7] |

Note: This data is for Schisandra polysaccharide, not Schisantherin C specifically, but illustrates the potential of Schisandra-derived compounds in managing NAFLD.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a framework for researchers to replicate and build upon these findings.

In Vitro Assays

-

LX-2 Cells (Human Hepatic Stellate Cell Line): LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded and allowed to adhere for 24 hours before treatment.

-

HepG2 and other HCC Cells: Hepatocellular carcinoma cell lines are generally cultured in Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin, under the same incubator conditions as LX-2 cells.[8]

-

Seed cells (e.g., LX-2 or HCC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of Schisantherin C for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) group.

-

Lyse cells or homogenized liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-50 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad2/3, anti-Smad2/3, anti-p-AMPK, anti-AMPK, anti-β-actin) overnight at 4°C.[2][10][11][12][13]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Models

-

Use male C57BL/6J mice (6-8 weeks old).

-

Induce liver fibrosis by intraperitoneal (i.p.) injection of a 10% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 1-2 mL/kg body weight, twice weekly for 4-8 weeks.[1][3][14][15][16][17]

-

Administer Schisantherin C (e.g., 20-40 mg/kg) or vehicle control orally (by gavage) daily, starting from a predetermined time point during the CCl4 induction period.

-

At the end of the experiment, collect blood samples for serum biochemical analysis (ALT, AST, TBIL) and euthanize the mice.

-

Harvest liver tissues for histopathological analysis (H&E and Masson's trichrome staining), hydroxyproline content assay, and western blot or qPCR analysis.

-

Use male C57BL/6J mice (6-8 weeks old).

-

Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce NAFLD.[7][18][19]

-

Administer Schisantherin C or vehicle control orally daily for a specified duration during the HFD feeding period.

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood for analysis of serum lipid profiles (TC, TG, LDL-C, HDL-C) and liver enzymes.

-

Harvest liver tissues for histological examination (H&E and Oil Red O staining) and analysis of gene and protein expression related to lipid metabolism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Schisantherin C and a typical experimental workflow for its evaluation in a liver fibrosis model.

Caption: TGF-β/Smad Signaling Pathway in Liver Fibrosis and Inhibition by Schisantherin C.

Caption: Proposed AMPK Signaling Pathway in NAFLD and Modulation by Schisantherin C.

Caption: Experimental Workflow for Evaluating Schisantherin C in a Mouse Model of Liver Fibrosis.

Conclusion and Future Directions

Schisantherin C has demonstrated significant potential as a therapeutic agent for various liver diseases in preclinical studies. Its ability to target key signaling pathways involved in liver fibrosis, steatosis, and cancer progression underscores its promise. However, further research is warranted to fully elucidate its therapeutic efficacy and safety profile.

Future studies should focus on:

-

Conducting more comprehensive studies specifically on Schisantherin C to generate robust quantitative data on its efficacy in various liver disease models.

-

Elucidating the detailed molecular mechanisms of action, including its effects on other relevant signaling pathways and cellular processes.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of Schisantherin C to optimize dosing and delivery.

-

Conducting preclinical toxicology studies to assess its safety profile.

-

Ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate the therapeutic potential of Schisantherin C in patients with liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effects of Schisandrin C on collagen behavior in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Schisandra polysaccharide inhibits hepatic lipid accumulation by downregulating expression of SREBPs in NAFLD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cloud-clone.com [cloud-clone.com]

- 10. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Signaling Kinase AMPK Activates Stress-Promoted Transcription via Histone H2B Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 15. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

- 17. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Schisantherin A alleviates non-alcoholic fatty liver disease by restoring intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Schisantherin C on Human Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the cytotoxic effects of Schisantherin C on various human cancer cell lines. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Cytotoxicity and Cellular Effects

The cytotoxic activity of Schisantherin C and its closely related analogue, Schisantherin A, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below. Furthermore, data on the induction of apoptosis and cell cycle arrest are presented to provide a more complete picture of the cellular response to Schisantherin C treatment.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Citation |

| Schisantherin C | ||||

| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [1] |

| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | [1] |

| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | [1] |

| Schisantherin A | ||||

| HepG2 | Hepatocellular Carcinoma | 6.65 | Not Specified | [2] |

| Hep3B | Hepatocellular Carcinoma | 10.50 | Not Specified | [2] |

| Huh7 | Hepatocellular Carcinoma | 10.72 | Not Specified | [2] |

| MKN45 | Gastric Cancer | Not Specified | Not Specified | |

| SGC-7901 | Gastric Cancer | Not Specified | Not Specified |

Table 1: IC50 Values of Schisantherin C and Schisantherin A in Human Cancer Cell Lines. This table summarizes the concentration of Schisantherin C or A required to inhibit the growth of 50% of cancer cells in vitro.

| Cell Line | Cancer Type | Treatment | Outcome | Quantitative Data | Citation |

| Bel-7402 | Hepatocellular Carcinoma | 100 µM Schisantherin C for 24h | Induction of Apoptosis | 40.61 ± 1.43% hypodiploid cells | |

| A549 | Lung Cancer | 60 µM Schisantherin C for 24h | Cell Cycle Arrest | >70% of cells in G0/G1 phase | [3] |

| U937 | Leukemia | Not Specified | Induction of Apoptosis | Not Specified | [4] |

Table 2: Apoptosis and Cell Cycle Arrest Induced by Schisantherin C. This table highlights the cellular mechanisms by which Schisantherin C exerts its cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to replicate or build upon the existing research.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Schisantherin C (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of Schisantherin C (e.g., 12.5 to 200 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).[1]

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells with compromised membranes.

Materials:

-

Human cancer cell lines

-

Schisantherin C

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Schisantherin C as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Human cancer cell lines

-

Schisantherin C

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with Schisantherin C for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This technique is crucial for investigating the molecular mechanisms underlying the effects of Schisantherin C, such as the modulation of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-JNK, p-STING)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Schisantherin C

Schisantherin C exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

Intrinsic Apoptosis Pathway

Schisantherin C has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, is often activated in response to cellular stress. Schisantherin A, a related compound, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway.[5]

cGAS-STING Pathway

Recent studies have indicated that Schisantherin C can enhance the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response, which can contribute to anti-tumor effects.

Conclusion

Schisantherin C demonstrates significant cytotoxic effects against a variety of human cancer cell lines. Its mechanisms of action involve the induction of apoptosis through the intrinsic pathway, modulation of the JNK signaling pathway, and enhancement of the cGAS-STING pathway. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of Schisantherin C as an anti-cancer agent. Future studies should focus on elucidating the detailed molecular interactions within these signaling pathways and evaluating the in vivo efficacy and safety of this promising natural compound.

References

- 1. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sentosacy.com [sentosacy.com]

- 4. researchgate.net [researchgate.net]

- 5. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Schisantherin C and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the pharmacological properties of Schisantherin C, a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus. It details its therapeutic potential, mechanisms of action, and relevant experimental data.

Introduction

Schisantherin C is a natural compound belonging to the family of dibenzocyclooctadiene lignans, which are the principal active constituents of the fruit of Schisandra chinensis and Schisandra sphenanthera.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern pharmacological research has identified Schisantherin C and its derivatives, such as Schisantherin A, as potent bioactive molecules with a wide spectrum of activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5] This guide synthesizes current research to provide a detailed technical profile of Schisantherin C, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation.

Key Pharmacological Activities

Schisantherin C and its related lignans exhibit multiple pharmacological effects, making them promising candidates for further drug development.

Anti-Cancer and Antiproliferative Activity

Schisantherin C has demonstrated significant antiproliferative effects in various human cancer cell lines.[6] Its primary mechanism in this context appears to be the induction of cell cycle arrest at the G0/G1 phase. This is achieved by down-regulating key cell cycle proteins like cyclin E and up-regulating cyclin-dependent kinase inhibitors such as p27.[6] Studies on human cancer cell lines have established its dose-dependent cytotoxic effects.[6]

Anti-Inflammatory and Antioxidant Properties

Schisantherin C is a potent anti-inflammatory and antioxidant agent.[3] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3] This is accomplished by inhibiting key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

Its antioxidant effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Schisantherin C targets Keap1, a negative regulator of Nrf2, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes like heme oxygenase-1 (HO-1).[7][8][9]

Neuroprotective Effects

Dibenzocyclooctadiene lignans, including Schisantherin A (a closely related derivative), have shown significant neuroprotective potential.[8] These compounds can improve learning and memory by enhancing the brain's antioxidant capacity and protecting neurons from oxidative damage.[8] The underlying mechanism involves the modulation of the Nrf2/ARE signaling pathway and the inhibition of apoptosis in hippocampal neurons.[8]

Activity in Atherosclerosis

Recent studies suggest that Schisandrin C can interfere with the PI3K/AKT/mTOR autophagy pathway, which is implicated in the pathogenesis of atherosclerosis.[10][11][12] By modulating this pathway, Schisandrin C may help in maintaining the balance of lipid metabolism and reducing the inflammatory responses that contribute to the formation of atherosclerotic plaques.[10][11][12]

Antiviral and Hepatoprotective Effects

Schisantherin C has also been noted for its anti-HBV (Hepatitis B virus) activity, significantly inhibiting the secretion of HBsAg and HBeAg antigens in infected cells.[13] This, combined with the general hepatoprotective properties of Schisandra lignans, highlights its potential in treating liver diseases.[3]

Quantitative Pharmacological Data

The cytotoxic effects of Schisandrin C (often used interchangeably in literature with Schisantherin C for similar compounds) have been quantified in several human cancer cell lines. The data is summarized below.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (h) | Reference |

| Bel-7402 | Human Hepatocellular Carcinoma | Schisandrin C | 81.58 ± 1.06 | 48 | [6] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | Schisandrin C | 108.00 ± 1.13 | 48 | [6] |

| Bcap37 | Human Breast Cancer | Schisandrin C | 136.97 ± 1.53 | 48 | [6] |

Mechanisms of Action: Signaling Pathways

The diverse pharmacological activities of Schisantherin C are rooted in its ability to modulate multiple critical intracellular signaling pathways.

Anti-Inflammatory Signaling (MAPK & NF-κB)

Schisantherin C mitigates inflammatory responses by targeting the MAPK and NF-κB signaling cascades. Upon stimulation by agents like lipopolysaccharide (LPS), it inhibits the phosphorylation of key MAPK proteins (p38, ERK, JNK) and prevents the degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[3][14][15][16]

References

- 1. mdpi.com [mdpi.com]

- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioavailability of Schisantherin C: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, has been identified as a potential bioactive compound.[1][2] However, to date, there is a notable absence of published preliminary studies specifically investigating its bioavailability and pharmacokinetic profile. This technical guide addresses this knowledge gap by providing a comprehensive overview of the established methodologies for determining the bioavailability of structurally similar lignans from the Schisandra genus, such as Schisandrin and Schisantherin A. By detailing the experimental protocols and presenting the pharmacokinetic data for these related compounds, this document serves as a foundational resource for researchers and drug development professionals seeking to initiate and design robust preliminary studies on the bioavailability of Schisantherin C.

Introduction to Schisantherin C

Schisantherin C is one of several bioactive lignans found in Schisandra sphenanthera, a plant with a long history of use in traditional Chinese medicine.[1][2] While pharmacological studies have highlighted the therapeutic potential of various Schisandra lignans, including hepatoprotective and anti-inflammatory effects, the specific biological activities and pharmacokinetic properties of Schisantherin C remain largely unexplored.[2][3] Understanding the bioavailability of this compound is a critical first step in evaluating its potential as a therapeutic agent. This guide provides the necessary methodological framework to undertake such an investigation.

Experimental Protocols for Bioavailability Studies of Schisandra Lignans

The following sections detail the established experimental protocols for conducting pharmacokinetic and bioavailability studies on Schisandra lignans, primarily based on research on Schisandrin. These methodologies are directly applicable to the study of Schisantherin C.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of Schisandra lignans.[4]

-

Housing and Acclimatization: Animals should be housed in a controlled environment with regulated temperature and humidity and allowed to acclimatize for a week before the experiment.[5]

-

Drug Administration: For oral bioavailability studies, the compound is typically administered via oral gavage. Intravenous administration is used as a reference to determine absolute bioavailability.[6]

Sample Collection and Preparation

A typical workflow for sample collection and preparation in a pharmacokinetic study of a Schisandra lignan is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 5. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Schisantherin C from Schisandra chinensis Fruit

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schisandra chinensis, a fruit-bearing vine native to Northern China and the Russian Far East, is a staple in traditional medicine.[1] Its berries are rich in bioactive lignans, with Schisantherin C being a compound of significant interest due to its potential therapeutic properties, including hepatoprotective, anti-inflammatory, and anti-cancer activities.[2] This document provides a detailed protocol for the isolation and purification of Schisantherin C from the fruit of Schisandra chinensis.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation and purification of Schisantherin C and other lignans from Schisandra chinensis fruit, as described in the detailed protocol.

| Compound | Starting Material (Pre-separated Fraction 1) | Final Yield | Purity |

| Schisantherin C | 260 mg | 16.7 mg | >94% |

| Schizandrin | 260 mg | 18.2 mg | >94% |

| Angeloylgomisin H | 260 mg | 15.7 mg | >94% |

| Gomisin A | 260 mg | 16.5 mg | >94% |

Experimental Protocols

This protocol details a two-step chromatographic method for the isolation of Schisantherin C from the petroleum ether extract of Schisandra chinensis fruits. The procedure involves an initial fractionation using silica gel column chromatography followed by purification using high-speed counter-current chromatography (HSCCC).

Materials and Reagents:

-

Dried fruits of Schisandra chinensis

-

Petroleum ether (60-90°C)

-

Ethyl acetate

-

Methanol

-

Water

-

Silica gel (200-300 mesh)

-

Analytical grade solvents for HPLC analysis

Equipment:

-

Grinder or mill

-

Soxhlet extractor or equivalent extraction apparatus

-

Rotary evaporator

-

Glass column for chromatography

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Filtration apparatus

Protocol:

Step 1: Preparation of the Crude Extract

-

Grind the dried fruits of Schisandra chinensis into a coarse powder.

-

Extract the powdered fruit with petroleum ether (60-90°C) using a Soxhlet extractor or other suitable extraction method.

-

Concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Pre-separation by Silica Gel Column Chromatography

-

Pack a glass column with silica gel (200-300 mesh) using petroleum ether as the slurry solvent.

-

Dissolve the crude petroleum ether extract in a minimal amount of petroleum ether and load it onto the prepared silica gel column.

-

Elute the column with a gradient of petroleum ether-ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the target lignans. This protocol refers to this combined fraction as "Sample 1".

-

Evaporate the solvent from "Sample 1" to yield a semi-purified lignan mixture.

Step 3: Purification of Schisantherin C by HSCCC

-

Prepare the two-phase solvent system for HSCCC consisting of petroleum ether-ethyl acetate-methanol-water in a volume ratio of 10:8:10:8.

-

Thoroughly mix the solvent system in a separation funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Dissolve 260 mg of the pre-separated "Sample 1" in a suitable volume of the biphasic solvent mixture.

-

Inject the sample solution into the HSCCC instrument.

-

Perform the separation by pumping the mobile phase (lower phase) at a specific flow rate while the column is rotating at a set speed.

-

Monitor the effluent with a UV detector and collect the fractions corresponding to the different peaks.

-

Combine the fractions containing Schisantherin C.

-

Evaporate the solvent to obtain purified Schisantherin C.

Step 4: Purity Analysis

-

Determine the purity of the isolated Schisantherin C using HPLC.

-

A typical HPLC analysis can be performed on a C18 column with a mobile phase of acetonitrile and water at a detection wavelength of 217 nm.[3]

-

The purity of the isolated Schisantherin C should be greater than 94%.[4]

Visualizations

Experimental Workflow

References

- 1. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

Application Notes and Protocols for Evaluating the Bioactivity of Schisantherin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This natural compound has garnered significant interest in the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These bioactivities are attributed to its ability to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the bioactivity of Schisantherin C. The included methodologies are designed to be a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Bioactivity of Schisantherin C

The following table summarizes the reported cytotoxic activity of Schisantherin C against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |